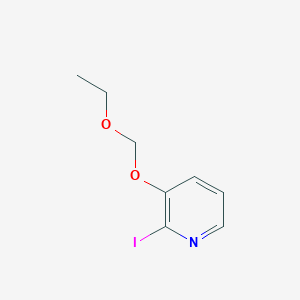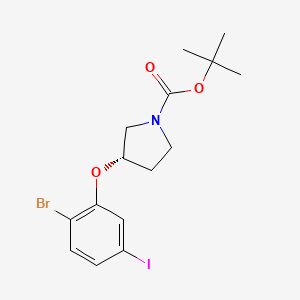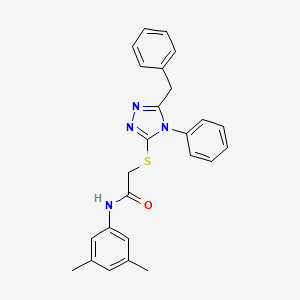
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile is a complex organic compound with a unique structure that includes bromine, cyanomethyl, and difluoromethyl groups attached to a picolinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyanomethyl and difluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cyanomethyl and difluoromethyl groups can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Another brominated compound with similar reactivity.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some reactivity patterns.
Uniqueness
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile is unique due to its combination of bromine, cyanomethyl, and difluoromethyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C9H4BrF2N3 |
|---|---|
分子量 |
272.05 g/mol |
IUPAC名 |
4-bromo-3-(cyanomethyl)-5-(difluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H4BrF2N3/c10-8-5(1-2-13)7(3-14)15-4-6(8)9(11)12/h4,9H,1H2 |
InChIキー |
ACNBYVJRSNXUGV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)C#N)CC#N)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
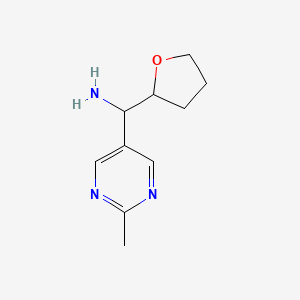
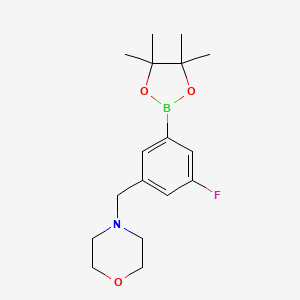
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
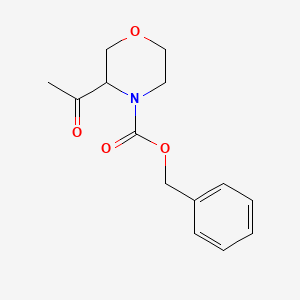
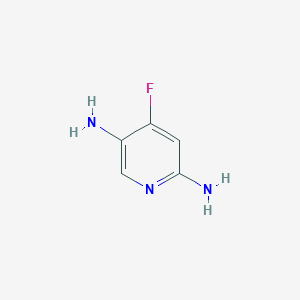
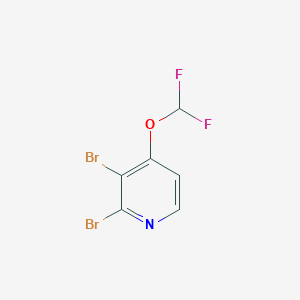
![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
